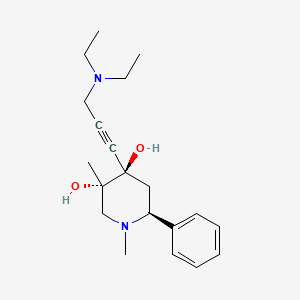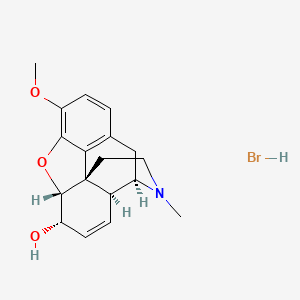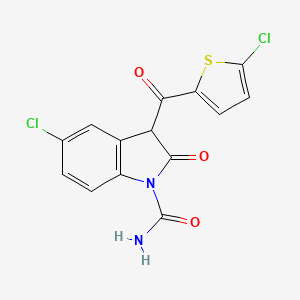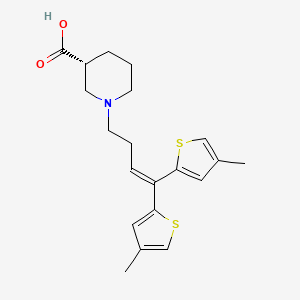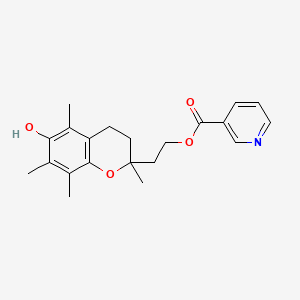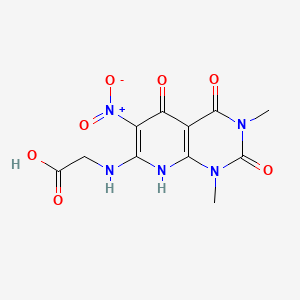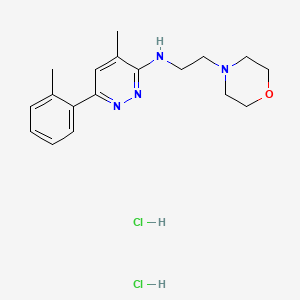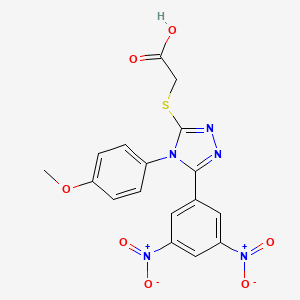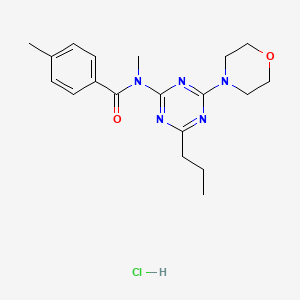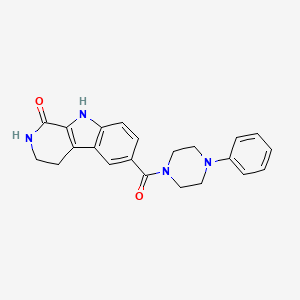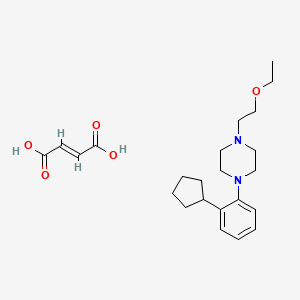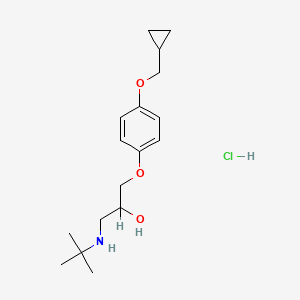
1-(4-(Cyclopropylmethoxy)phenoxy)-3-tert-butylaminopropan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(Cyclopropylmethoxy)phenoxy)-3-tert-butylaminopropan-2-ol hydrochloride is a synthetic compound with potential applications in medicinal chemistry. It is characterized by its complex structure, which includes a cyclopropylmethoxy group, a phenoxy group, and a tert-butylaminopropanol moiety. This compound is of interest due to its potential pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Cyclopropylmethoxy)phenoxy)-3-tert-butylaminopropan-2-ol hydrochloride typically involves multiple steps:
Formation of the Cyclopropylmethoxy Group: This can be achieved through the reaction of cyclopropylmethanol with an appropriate halogenating agent.
Attachment of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction, where the cyclopropylmethoxy group reacts with a phenol derivative.
Formation of the Tert-butylaminopropanol Moiety: This step involves the reaction of tert-butylamine with an epoxide or a halohydrin to form the desired aminopropanol structure.
Final Coupling and Hydrochloride Formation: The final step involves coupling the intermediate compounds and converting the product to its hydrochloride salt form.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions: 1-(4-(Cyclopropylmethoxy)phenoxy)-3-tert-butylaminopropan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Phenol derivatives in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in cardiovascular and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(4-(Cyclopropylmethoxy)phenoxy)-3-tert-butylaminopropan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
類似化合物との比較
- 1-(4-(2-(Cyclopropylmethoxy)-1-hydroxyethyl)phenoxy)-3-(isopropylamino)propan-2-ol
- 1-(4-(Cyclopropylmethoxy)phenoxy)-3-(isopropylamino)propan-2-ol
Uniqueness: 1-(4-(Cyclopropylmethoxy)phenoxy)-3-tert-butylaminopropan-2-ol hydrochloride is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to similar compounds. Its structure allows for specific interactions with molecular targets, potentially leading to unique therapeutic effects.
特性
CAS番号 |
63659-29-0 |
|---|---|
分子式 |
C17H28ClNO3 |
分子量 |
329.9 g/mol |
IUPAC名 |
1-(tert-butylamino)-3-[4-(cyclopropylmethoxy)phenoxy]propan-2-ol;hydrochloride |
InChI |
InChI=1S/C17H27NO3.ClH/c1-17(2,3)18-10-14(19)12-21-16-8-6-15(7-9-16)20-11-13-4-5-13;/h6-9,13-14,18-19H,4-5,10-12H2,1-3H3;1H |
InChIキー |
HSXIUAMNKVSUIM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)NCC(COC1=CC=C(C=C1)OCC2CC2)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


